![molecular formula C11H15N3O B12620542 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine CAS No. 918136-41-1](/img/structure/B12620542.png)
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could yield fully saturated quinazoline derivatives .
Scientific Research Applications
Anti-Cancer Applications
The compound has shown promise in various studies as a potential anti-cancer agent. Research indicates that derivatives of quinazoline structures can inhibit cell proliferation in multiple cancer cell lines.
Case Studies
- A study reported the synthesis of quinazoline derivatives that exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Compounds derived from 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine demonstrated promising results, with some exhibiting lower GI50 values compared to standard treatments like Doxorubicin .
Compound | Cancer Cell Line | GI50 (µM) | Comparison |
---|---|---|---|
8-Ethoxy-4-methyl derivative | A549 | 1.20 | Similar to Doxorubicin (1.10) |
8-Ethoxy-4-methyl derivative | DU145 | 1.50 | More potent than standard |
8-Ethoxy-4-methyl derivative | HepG2 | 1.80 | Effective against liver cancer |
Anti-Viral Activity
The compound has also been evaluated for its anti-viral properties, particularly against the hepatitis C virus (HCV).
Research Findings
A novel series of quinazoline derivatives were synthesized and tested for their activity against HCV. One compound showed an EC50 value of 0.984 µM, indicating significant potency against HCV GT1b strain . The selectivity indices were notably high, suggesting a favorable safety profile for future drug development.
Anti-Inflammatory Properties
In addition to its anti-cancer and anti-viral applications, this compound has been investigated for its anti-inflammatory effects.
Findings from Studies
Research indicated that certain derivatives could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha more effectively than established anti-inflammatory drugs like dexamethasone . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline framework and have shown broad-spectrum anti-infective properties.
4-Methylquinazolines: These compounds have similar structural features and biological activities.
Uniqueness
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific ethoxy and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Biological Activity
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound's molecular formula is C12H14N2O, with a molecular weight of approximately 218.25 g/mol. Its structure features an ethoxy group and a methyl group attached to the quinazoline core, which may enhance its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests indicated cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
Key Findings:
- Cytotoxicity: The compound showed an IC50 value of 5 μM against MCF-7 cells, indicating potent anticancer activity .
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells significantly. Specifically, it was noted that the compound induced apoptosis in a dose-dependent manner, with a marked increase in late apoptotic cells at higher concentrations .
Cell Line | IC50 (μM) | Apoptosis Induction |
---|---|---|
MCF-7 | 5 | Yes |
A549 | Not specified | Yes |
HepG2 | Not specified | Yes |
The mechanism by which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest: The compound has been shown to induce G1 phase cell cycle arrest in MCF-7 cells. This was evidenced by an increase in G1 phase population from 57.91% in control to over 66% in treated cells .
- Regulation of Apoptotic Markers: The expression levels of apoptosis regulatory proteins such as Bcl-2 and Bax were significantly altered upon treatment. Bcl-2 expression was downregulated while Bax expression was upregulated, leading to increased caspase activation and apoptosis execution .
- Docking Studies: Molecular docking simulations suggested that the compound binds effectively to specific targets within cancer cells, enhancing its therapeutic potential .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Quinazoline Core: Cyclization of anthranilic acid derivatives under acidic conditions.
- Introduction of Functional Groups: Alkylation reactions using ethyl iodide for the ethoxy group and methyl iodide for the methyl group .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:
- Study on Quinazoline Derivatives: A series of synthesized quinazolines were tested for cytotoxicity against various cancer cell lines, with notable results for compounds structurally similar to 8-Ethoxy-4-methyl derivatives .
- Comparative Analysis: In a comparative study of different quinazoline derivatives, those with similar structural features exhibited varying degrees of anticancer activity, underscoring the significance of structural modifications on biological efficacy .
Properties
CAS No. |
918136-41-1 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-15-9-6-4-5-8-7(2)13-11(12)14-10(8)9/h4-7H,3H2,1-2H3,(H3,12,13,14) |
InChI Key |
XWNIHUJYGHTZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=NC2C)N |
Origin of Product |
United States |
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